molecular formula C20H15FN2O2S B2942908 (Z)-3-(2,4-dimethoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile CAS No. 476671-68-8

(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2942908
CAS No.: 476671-68-8
M. Wt: 366.41
InChI Key: QGUUDVPXWBEECD-DHDCSXOGSA-N
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Description

The compound "(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile" is an acrylonitrile derivative featuring a thiazole ring substituted with a 4-fluorophenyl group and a 2,4-dimethoxyphenyl moiety. The Z-configuration of the double bond between the acrylonitrile and aryl groups is critical for its stereoelectronic properties.

Properties

IUPAC Name

(Z)-3-(2,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O2S/c1-24-17-8-5-14(19(10-17)25-2)9-15(11-22)20-23-18(12-26-20)13-3-6-16(21)7-4-13/h3-10,12H,1-2H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUUDVPXWBEECD-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and antioxidant activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound belongs to a class of thiazole derivatives, which are known for their diverse pharmacological properties. The molecular formula is C21H20FNO4SC_{21}H_{20}FNO_4S, indicating the presence of functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . Research indicates that compounds with similar structural features exhibit strong inhibitory effects against various cancer cell lines.

  • IC50 Values : In a comparative study, similar thiazole compounds demonstrated IC50 values ranging from 5.48 μM to 10.25 μM against human leukemia (HCT116) and breast cancer (MCF7) cells, suggesting that our compound may exhibit comparable or enhanced activity due to its unique structure .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. The presence of the thiazole ring enhances interaction with microbial targets, potentially leading to effective inhibition.

  • Case Study : A derivative with a similar structure showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as low as 20 μg/mL .

Antioxidant Activity

Antioxidant activity is another important aspect of the biological profile of thiazole derivatives. Compounds that can scavenge free radicals are crucial in preventing oxidative stress-related diseases.

  • Research Findings : Studies have shown that thiazole compounds can exhibit strong antioxidant activity, with some derivatives demonstrating an ability to reduce oxidative stress markers in vitro. For example, a related compound reduced malondialdehyde (MDA) levels significantly in treated cells .

The mechanisms underlying the biological activities of this compound likely involve:

  • DNA Interaction : Similar compounds have shown strong binding affinity to DNA, disrupting replication and transcription processes in cancer cells.
  • Enzyme Inhibition : Thiazole derivatives often act as enzyme inhibitors, affecting pathways critical for cancer cell survival and proliferation.

Data Summary

Activity TypeIC50/EffectivenessReference
Anticancer5.48 - 10.25 μM
AntimicrobialMIC 20 μg/mL
AntioxidantSignificant reduction in MDA levels

Comparison with Similar Compounds

Structural and Electronic Modifications

Substituent Effects on Aryl Groups
  • Hydroxy vs. Methoxy Substituents: The compound in , (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile, replaces the 2,4-dimethoxyphenyl group with a 3-hydroxy-4-methoxyphenyl group.
  • Nitro and Chloro Substituents: describes a compound with a 4-nitrophenyl-thiazole and a 3-chloro-2-methylphenylamino group. The nitro group is strongly electron-withdrawing, which could reduce electron density in the thiazole ring, altering reactivity and binding interactions compared to the methoxy-fluorophenyl system .
  • Methoxy Positioning :
    highlights (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile, where methoxy groups are at the 3,4-positions instead of 2,4-. This positional difference may influence molecular planarity and π-π stacking interactions, as observed in its crystal structure via C–H⋯O/N hydrogen bonds .

Core Structural Variations
  • Thiazole vs. Triazole/Pyrazole Systems: discusses thiazole derivatives fused with triazole and pyrazole rings.
  • Furan-Containing Analogs :
    ’s CS-BeFu incorporates a furan ring and additional methoxy groups. The furan’s oxygen atom may improve solubility, while extended conjugation could shift absorption/emission properties, relevant for aggregation-induced emission (AIE) applications .

Physicochemical Properties

Compound Molecular Formula Average Mass (g/mol) Key Substituents Notable Properties
Target Compound C₂₀H₁₆FN₂O₂S* ~365.4 2,4-Dimethoxyphenyl, 4-fluorophenyl Predicted high lipophilicity
C₁₉H₁₃FN₂O₂S 352.383 3-Hydroxy-4-methoxyphenyl Higher polarity due to –OH
C₁₉H₁₂ClN₃O₂S 405.89 4-Nitrophenyl, 3-chloro-2-methylphenyl Electron-deficient thiazole core
C₁₈H₁₇NO₃ 295.33 3,4-Dimethoxyphenyl, 4-methoxyphenyl Planar structure with H-bonding

*Estimated based on structural similarity to .

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